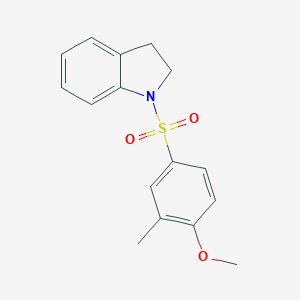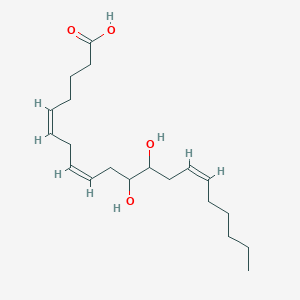
4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as EIPB, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of certain enzymes and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide involves its binding to the active site of enzymes, thereby inhibiting their activity. The sulfonamide group of this compound interacts with the zinc ion in the active site of carbonic anhydrase, leading to the inhibition of its activity. Similarly, this compound binds to the active site of acetylcholinesterase and butyrylcholinesterase, leading to the inhibition of their activity. The binding of this compound to these enzymes is reversible, and the inhibition can be overcome by the addition of excess substrate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme that it inhibits. For example, the inhibition of carbonic anhydrase by this compound can lead to a decrease in the production of aqueous humor in the eye, making it a potential treatment for glaucoma. The inhibition of acetylcholinesterase and butyrylcholinesterase by this compound can lead to an increase in the levels of acetylcholine in the brain, making it a potential treatment for Alzheimer's disease. The effects of this compound on other enzymes are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide in lab experiments is its potency as an enzyme inhibitor. It has been shown to be effective at low concentrations, making it a cost-effective option for research. Additionally, the reversible nature of its inhibition allows for the study of enzyme kinetics. However, one limitation of using this compound is its potential for off-target effects. As it inhibits multiple enzymes, it can lead to unintended effects in the system being studied.
Direcciones Futuras
There are several future directions for the study of 4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide. One area of interest is its potential applications in the treatment of cancer. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer. Additionally, the development of more specific enzyme inhibitors based on the structure of this compound could lead to the development of more targeted treatments for various diseases. Finally, the study of the off-target effects of this compound could lead to a better understanding of the roles of various enzymes in physiological processes.
Métodos De Síntesis
4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of different chemical reagents. The first step involves the reaction of 4-ethoxy-3-isopropylbenzenesulfonyl chloride with pyridine to form N-(4-pyridinylmethyl)-4-ethoxy-3-isopropylbenzenesulfonamide. This intermediate is then reacted with sodium hydride and ethyl iodide to form the final product, this compound. The purity of the final product can be confirmed through various analytical techniques, such as HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide has been widely used in scientific research for its potential applications as an enzyme inhibitor. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition can lead to a variety of effects. For example, this compound has been shown to have potential applications in the treatment of Alzheimer's disease, glaucoma, and cancer.
Propiedades
Fórmula molecular |
C17H22N2O3S |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4-ethoxy-3-propan-2-yl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-4-22-17-6-5-15(11-16(17)13(2)3)23(20,21)19-12-14-7-9-18-10-8-14/h5-11,13,19H,4,12H2,1-3H3 |
Clave InChI |
LTXAHPVAANCPMJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C(C)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)




![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)







![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)